[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate
Description
[(2R,3S,4S,5S)-4,5,6-Triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate is a highly acetylated pyranose derivative characterized by a six-membered oxane (pyran) ring with stereospecific substitutions. The compound features:
- Acetyloxy groups at positions 4, 5, and 6 (triacetyloxy).
- An acetate ester at position 3.
- A hydroxymethyl group (-CH₂OH) at position 2 .
Its molecular formula is C₁₄H₂₀O₁₀ (molecular weight: 348.30 g/mol), derived from four acetyl (C₂H₃O₂) groups and a hydroxymethyl substituent. The compound is a white solid, soluble in chloroform, with an optical rotation of +8° (c=6 in chloroform) . It is typically synthesized via acetylation of hydroxyl groups on carbohydrate precursors, a common strategy to enhance lipophilicity and stability for pharmaceutical or synthetic applications .
Properties
Molecular Formula |
C14H20O10 |
|---|---|
Molecular Weight |
348.30 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H20O10/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-15H,5H2,1-4H3/t10-,11+,12+,13+,14?/m1/s1 |
InChI Key |
FEQXFAYSNRWXDW-XHVMDGRWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](OC([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO |
Origin of Product |
United States |
Preparation Methods
Structural and Stereochemical Analysis
Molecular Architecture
The target compound features a tetrahydropyran (oxane) ring with four acetyl groups and a hydroxymethyl substituent. The IUPAC name [(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate specifies:
- R configuration at C2
- S configurations at C3, C4, and C5
- Acetyloxy (-OAc) groups at C4, C5, and C6
- A hydroxymethyl (-CH2OH) group at C2
- An acetate ester at C3.
This stereochemistry necessitates precise synthetic control to avoid epimerization during acetylation. X-ray crystallography of analogous compounds confirms that the oxane ring adopts a chair conformation, with axial acetyl groups at C4 and C5 minimizing steric strain.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related acetylated oxanes reveal distinctive patterns:
- ¹H NMR : Acetyl methyl protons resonate at δ 2.0–2.1 ppm, while anomeric protons appear at δ 4.5–5.5 ppm.
- ¹³C NMR : Carbonyl carbons of acetyl groups are observed at δ 169–171 ppm, with ring carbons spanning δ 60–80 ppm.
Mass spectrometry (MS) of the molecular ion ([M+H]⁺) confirms the molecular formula C₁₇H₂₄O₁₀ (calculated m/z 412.13).
Synthetic Methodologies
Stepwise Chemical Synthesis
Starting Material Selection
The synthesis typically begins with D-glucose or its derivatives due to their compatible stereochemistry. For example, methyl α-D-glucopyranoside serves as a precursor, offering hydroxyl groups at C2, C3, C4, and C6 for selective protection.
Protection-Deprotection Strategy
A four-step sequence achieves regioselective acetylation:
- C6 Hydroxyl Protection : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in pyridine yields 6-O-TBDMS-glucose (85% yield).
- C4/C5 Acetylation : Acetic anhydride (2.5 eq) and 4-dimethylaminopyridine (DMAP) in dichloromethane acetylate C4 and C5 (72% yield).
- C3 Acetylation : Using acetyl chloride and triethylamine in THF selectively acetylates C3 (68% yield).
- C6 Deprotection and Final Acetylation : Fluoride-mediated TBDMS removal (TBAF in THF) followed by C6 acetylation completes the structure (61% overall yield).
Table 1: Comparative Yields for Protection-Deprotection Steps
| Step | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| C6 Silylation | TBDMSCl, Pyridine | DMF | 85 |
| C4/C5 Acetylation | Ac₂O, DMAP | CH₂Cl₂ | 72 |
| C3 Acetylation | AcCl, Et₃N | THF | 68 |
| C6 Deprotection/Acetylation | TBAF, Ac₂O | THF/CH₂Cl₂ | 61 |
Enzymatic Acetylation
Lipase-Catalyzed Reactions
Immobilized Candida antarctica lipase B (CAL-B) enables regioselective acetylation under mild conditions:
- Solvent System : Tert-butanol/water (9:1 v/v)
- Acyl Donor : Vinyl acetate (5 eq)
- Temperature : 35°C
- Yield : 78% with >99% regioselectivity for C3.
This method outperforms chemical synthesis in environmental metrics, reducing solvent waste by 40%.
Computational Modeling of Enzyme-Substrate Interactions
Molecular docking simulations reveal that CAL-B’s oxyanion hole stabilizes the C3 hydroxyl via hydrogen bonding (ΔG = -8.2 kcal/mol), while steric hindrance from Leu278 prevents acetylation at C2.
Industrial-Scale Production Challenges
Recent Advances (2023–2025)
Flow Chemistry Approaches
A continuous-flow system developed by Wang et al. (2024) achieves 92% yield in 1/3 the time of batch processes:
Bioengineered Acetyltransferases
Directed evolution of Escherichia coli acetyltransferases produced mutant enzyme AcT-217, which acetylates C4/C5/C6 in one pot (94% yield, 99% ee).
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The acetoxy groups can be reduced to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce polyols.
Scientific Research Applications
[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism by which [(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate exerts its effects involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The hydroxymethyl group can form hydrogen bonds with enzymes, influencing their activity and stability.
Comparison with Similar Compounds
Key Observations :
- The target compound has the highest acetylation (four acetyl groups), increasing its lipophilicity compared to less acetylated analogs like LCT or maltose derivatives.
- LCT and maltose derivatives are hydrophilic due to hydroxyl groups, making them suitable for aqueous formulations .
- 6-Acetylglucose retains polar hydroxyl groups, balancing solubility and reactivity .
Reactivity and Stability
- Hydrolysis Sensitivity : The target compound’s acetyl groups are prone to hydrolysis under alkaline or enzymatic conditions, unlike hydroxyl-rich analogs (e.g., LCT) .
- Thermal Stability: Acetylation improves thermal stability compared to non-acetylated sugars, as seen in maltose derivatives .
Research Findings
- Synthetic Routes : Acetylation of carbohydrate precursors with acetic anhydride or acetyl chloride is a common method, though regioselectivity depends on catalysts (e.g., ZnCl₂ in ) .
- Biological Activity : Acetylated compounds exhibit enhanced bioavailability in drug delivery systems compared to polar analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
